Superior Anti-Parasitic Potency: Scriptaid Exhibits the Lowest IC50 Against T. gondii Among Hydroxamic Acid HDAC Inhibitors
In a direct comparative study, Scriptaid was identified as the most potent hydroxamic acid HDAC inhibitor against the RH strain of Toxoplasma gondii in vitro, achieving an IC50 of 39 nM. This is a critical differentiator from other HDAC inhibitors in its class, including SAHA [1].
| Evidence Dimension | Anti-T. gondii activity (IC50) |
|---|---|
| Target Compound Data | 39 nM |
| Comparator Or Baseline | Suberoylanilide hydroxamic acid (SAHA) |
| Quantified Difference | Scriptaid is the most potent among all tested hydroxamic acid inhibitors. |
| Conditions | T. gondii (RH strain) growing in HS68 human foreskin fibroblast cells, in vitro assay. |
Why This Matters
For researchers focused on parasitology or anti-infectives, this nanomolar potency makes Scriptaid the preferred HDAC inhibitor tool compound for T. gondii studies.
- [1] Strobl, J. S., et al. (2007). Scriptaid and suberoylanilide hydroxamic acid are histone deacetylase inhibitors with potent anti-Toxoplasma gondii activity in vitro. The Journal of Parasitology, 93(3), 694-700. DOI: 10.1645/GE-1043R.1. View Source
